molecular formula C13H10F2N2S B4767608 N-(2,5-difluorophenyl)-N'-phenylthiourea

N-(2,5-difluorophenyl)-N'-phenylthiourea

Cat. No. B4767608
M. Wt: 264.30 g/mol
InChI Key: FRUSMLJKXIZXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-N'-phenylthiourea (DFPTU) is a chemical compound that has been widely used in scientific research due to its diverse biological activities. DFPTU belongs to the group of thiourea compounds, which are characterized by their sulfur-containing functional group.

Scientific Research Applications

N-(2,5-difluorophenyl)-N'-phenylthiourea has been extensively studied for its various biological activities, including antitumor, antiviral, and antifungal properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound also exhibits antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, this compound has been found to possess antifungal activity against Candida albicans, a common fungal pathogen.

Mechanism of Action

N-(2,5-difluorophenyl)-N'-phenylthiourea exerts its biological activities by interfering with various cellular processes. It has been reported to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. This compound also induces apoptosis, a programmed cell death mechanism, in cancer cells. The antiviral activity of this compound is attributed to its ability to inhibit viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes in cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound also inhibits the production of reactive oxygen species (ROS), which are known to cause cellular damage. Moreover, this compound has been found to modulate the expression of several genes involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorophenyl)-N'-phenylthiourea is a highly versatile compound that can be used in a variety of laboratory experiments. Its diverse biological activities make it a useful tool for studying various cellular processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

N-(2,5-difluorophenyl)-N'-phenylthiourea has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Future studies could focus on optimizing the synthesis method of this compound to improve its purity and yield. Moreover, the mechanism of action of this compound could be further elucidated to identify potential targets for drug development. Additionally, the antiviral and antifungal activities of this compound could be explored in more detail to develop new treatments for viral and fungal infections.
Conclusion:
In conclusion, this compound is a thiourea compound that has been extensively studied for its diverse biological activities. Its antitumor, antiviral, and antifungal properties make it a useful tool for scientific research. This compound exerts its biological activities by interfering with various cellular processes, and it has been shown to affect several biochemical and physiological processes in cells. Although this compound has some limitations, its potential as a therapeutic agent warrants further investigation.

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2S/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUSMLJKXIZXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.